molecular formula C7H9NO2 B1328054 Methyl 1-cyanocyclobutanecarboxylate CAS No. 58920-79-9

Methyl 1-cyanocyclobutanecarboxylate

Cat. No.: B1328054
CAS No.: 58920-79-9
M. Wt: 139.15 g/mol
InChI Key: WCTZTNWBOZFXTE-UHFFFAOYSA-N
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Description

Methyl 1-cyanocyclobutanecarboxylate is an organic compound with the molecular formula C7H9NO2. It is a liquid at room temperature and has a molecular weight of 139.15 g/mol. This compound is known for its applications in various chemical reactions and research fields due to its unique structure, which includes a cyclobutane ring with a cyano group and a methyl ester group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-cyanocyclobutanecarboxylate can be synthesized through several methods. One common method involves the reaction of methyl cyanoacetate with 1,3-dibromopropane in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, forming the cyclobutane ring and introducing the cyano and ester groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-cyanocyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

    Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 1-cyanocyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-cyanocyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. The cyano and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Methyl 1-cyanocyclobutanecarboxylate can be compared with other similar compounds, such as:

    Methyl 1-cyanocyclopentanecarboxylate: This compound has a similar structure but with a five-membered cyclopentane ring instead of a four-membered cyclobutane ring.

    Ethyl 1-cyanocyclobutanecarboxylate: This compound has an ethyl ester group instead of a methyl ester group.

Uniqueness: The uniqueness of this compound lies in its four-membered cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its analogs with different ring sizes or ester groups.

Properties

IUPAC Name

methyl 1-cyanocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-6(9)7(5-8)3-2-4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTZTNWBOZFXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649779
Record name Methyl 1-cyanocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58920-79-9
Record name Methyl 1-cyanocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To methyl cyanoacetate (10 g, 0.1 mol) under N2, N,N-dimethylformamide (DMF, 10 mL) was added at room temperature. After 10 min, the solution was added 1,8-diazabicyclo [5,4,0]undec-7-ene (DBU, 33.4 g, 0.22 mol) at 10-20° C., and then reacted 15 min at 50° C. The mixture was cooled to −5 to −10° C., 1,3-dibromopropane (20.4 g, 0.1 mol) in DMF (10 mL) added by syringe, reacted 15 min at room temperature, rose up to 70° C., and then reacted 30 min. The mixture was evaporated and the residue taken up in H2O and extracted with CHCl3 (3×50 mL). The chloroform phase was evaporated under reduced pressure. The compound 1 was purified by column chromatography (SiO2, hexane/acetone 8:1), yielding 8.74 g (62.81%). MS (ESI): m/z: 140.08 [M+H]+. Anal. Calcd (Found) for C7H9NO2: C, 60.42 (60.74); H, 6.52 (6.58); N, 10.07 (10.21). 1H NMR (D2O, 400 MHz), δ ((ppm): 3.84 (s, 3H, —OCH3), 2.73-2.63 (m, 4H, —C—CH2—CH2—CH2—), 2.17-2.32 (m, 2H, —C—CH2—CH2—CH2—). 13C NMR (D2O, 400 MHz), δ (ppm): 169.17, 128.11, 53.50, 39.38, 31.22, 17.18.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
20.4 g
Type
reactant
Reaction Step Three
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Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
( 60.74 )
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 6.58 )
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
( 10.21 )
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C—CH2—CH2—CH2—
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
C—CH2—CH2—CH2—
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

10 g (0.1 mol) of methyl cyanoacetate and 10 mL of anhydrous DMF were mixed under stirring for 10 minutes, followed by adding 33.4 g (0.22 mol) of 1,8-diazabicyclo[5,4,0] undec-7-ene (DBU) at 10-20° C. into the mixture, heating the mixture to 50° C. to allow reaction to take place for 15 minutes, moving the mixture to an ice bath (−5˜−10° C.) of a mixture of liquid nitrogen and acetone, and adding 20.4 g (0.10 mol) of 1,3-dibromopropane dissolved in 10 mL of anhydrous DMF into the mixture to form a reaction solution. The reaction solution was subjected to reaction at 25° C. for 15 minutes, and to further reaction at 70° C. for 30 minutes, followed by evaporating, extracting with CH2Cl2 and deionized water, collecting an organic layer from the extraction, evaporating, purifying using silica column chromatography (eluent: acetone/hexane=8/1), and re-evaporating to obtain a product of 8.74 g (0.063 mol, 62.85%) of 4.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.4 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
62.85%

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